N'-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves the reaction of 4-hydroxybenzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of ethanol as a solvent. The reaction is typically carried out under reflux conditions for several hours until the product precipitates out . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N’-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Condensation: It can participate in condensation reactions with other carbonyl compounds to form more complex structures.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetic acid, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound has shown potential as an enzyme inhibitor and is being studied for its biological activity.
Medicine: Research is ongoing to explore its pharmacological properties, including its potential as an anti-cancer and anti-inflammatory agent.
Industry: It is used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. The hydrazone moiety is crucial for its activity, as it can undergo tautomerization and form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide .
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties
Properties
CAS No. |
1284273-99-9 |
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Molecular Formula |
C12H12N4O2 |
Molecular Weight |
244.25g/mol |
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12N4O2/c1-8-6-11(15-14-8)12(18)16-13-7-9-2-4-10(17)5-3-9/h2-7,17H,1H3,(H,14,15)(H,16,18)/b13-7+ |
InChI Key |
DQBLABQKAUBDFN-NTUHNPAUSA-N |
SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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